3-Chloro-2-methoxy-4-methylphenylboronic acid pinacol ester
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Overview
Description
3-Chloro-2-methoxy-4-methylphenylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-2-methoxy-4-methylphenylboronic acid pinacol ester typically involves the reaction of 3-chloro-2-methoxy-4-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Types of Reactions:
Suzuki–Miyaura Coupling: This is the most common reaction involving this compound.
Protodeboronation: This reaction involves the removal of the boronic ester group, often using acidic conditions or specific catalysts.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Acids or Catalysts: Used in protodeboronation reactions.
Major Products:
Biaryl Compounds: Formed in Suzuki–Miyaura coupling.
Hydrocarbons: Formed in protodeboronation.
Scientific Research Applications
3-Chloro-2-methoxy-4-methylphenylboronic acid pinacol ester is extensively used in:
Organic Synthesis: As a reagent in Suzuki–Miyaura coupling to form biaryl compounds.
Medicinal Chemistry: For the synthesis of pharmaceutical intermediates.
Material Science: In the development of organic electronic materials
Mechanism of Action
In Suzuki–Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst. The palladium complex facilitates the transfer of the aryl group from the boronic ester to the electrophilic partner, forming a new carbon-carbon bond. This process involves oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
- Phenylboronic Acid Pinacol Ester
- 4-Methoxyphenylboronic Acid Pinacol Ester
- 3-Chlorophenylboronic Acid Pinacol Ester
Uniqueness: 3-Chloro-2-methoxy-4-methylphenylboronic acid pinacol ester is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in selective organic transformations .
Properties
IUPAC Name |
2-(3-chloro-2-methoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BClO3/c1-9-7-8-10(12(17-6)11(9)16)15-18-13(2,3)14(4,5)19-15/h7-8H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQVUMUUPPMXSFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)C)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501136790 |
Source
|
Record name | 1,3,2-Dioxaborolane, 2-(3-chloro-2-methoxy-4-methylphenyl)-4,4,5,5-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501136790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2121513-15-1 |
Source
|
Record name | 1,3,2-Dioxaborolane, 2-(3-chloro-2-methoxy-4-methylphenyl)-4,4,5,5-tetramethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-15-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,2-Dioxaborolane, 2-(3-chloro-2-methoxy-4-methylphenyl)-4,4,5,5-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501136790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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